molecular formula C19H17F3N2O5 B14995373 3-(2,3-dimethoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(2,3-dimethoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B14995373
M. Wt: 410.3 g/mol
InChI Key: PBZYXMXJYSZOIX-UHFFFAOYSA-N
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Description

3-(2,3-Dimethoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique combination of functional groups, including dimethoxyphenyl, trifluoromethoxyphenyl, and oxazole, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dimethoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The initial step involves the preparation of the 2,3-dimethoxyphenyl intermediate through a series of reactions, such as methylation and aromatic substitution.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced using reagents like trifluoromethoxybenzene and appropriate catalysts under controlled conditions.

    Oxazole Ring Formation: The oxazole ring is formed through cyclization reactions involving suitable precursors and catalysts.

    Final Coupling Reaction: The final step involves coupling the intermediates to form the desired compound under specific reaction conditions, such as temperature, pressure, and solvent choice.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and nucleophilic reagents like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,3-Dimethoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,3-dimethoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling and function.

    Gene Expression: Influencing gene expression and protein synthesis, resulting in altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide
  • 2-Propen-1-one, 3-(2,3-dimethoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]

Uniqueness

3-(2,3-Dimethoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide stands out due to its unique combination of functional groups, which contribute to its distinctive chemical reactivity and potential applications. The presence of both dimethoxyphenyl and trifluoromethoxyphenyl groups, along with the oxazole ring, provides a versatile platform for further chemical modifications and exploration of its properties.

Properties

Molecular Formula

C19H17F3N2O5

Molecular Weight

410.3 g/mol

IUPAC Name

3-(2,3-dimethoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C19H17F3N2O5/c1-26-15-5-3-4-13(17(15)27-2)14-10-16(29-24-14)18(25)23-11-6-8-12(9-7-11)28-19(20,21)22/h3-9,16H,10H2,1-2H3,(H,23,25)

InChI Key

PBZYXMXJYSZOIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC(C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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